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molecular formula C8H17NO B8357071 N-cyclopentylmethyl-N-(2-hydroxyethyl)amine

N-cyclopentylmethyl-N-(2-hydroxyethyl)amine

Cat. No. B8357071
M. Wt: 143.23 g/mol
InChI Key: HJFLACOBXZMPTR-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

2-Hydroxyethylamine was reacted with cyclopentylmethyl bromide according to Method B2a to give N-cyclopentylmethyl-N-(2-hydroxyethyl)amine. The alcohol was reacted with SOCl2 according to Method B7c to give N-cyclopentylmethyl-N-(2-chloroethyl)ammonium chloride. The chloroethylamine was reacted with 3-chloro-2-methylphenyl isothiocyanate to give 2-(3-chloro-2-methylphenylimino)-3-(cyclopentylmethyl)-1,3-thiazolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH2:4].[CH:5]1([CH2:10]Br)[CH2:9][CH2:8][CH2:7][CH2:6]1>>[CH:5]1([CH2:10][NH:4][CH2:3][CH2:2][OH:1])[CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CNCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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